molecular formula C13H9BrN2O2S B1521994 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione CAS No. 1193389-22-8

6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione

Cat. No.: B1521994
CAS No.: 1193389-22-8
M. Wt: 337.19 g/mol
InChI Key: QWPCCDGUSSQXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione typically involves the reaction of 2-aminobenzenesulfonamide with bromobenzene under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity .

Biological Activity

6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione is a heterocyclic compound with significant biological activity that has garnered attention in medicinal chemistry. This compound exhibits potential as an enzyme inhibitor and has been studied for its antimicrobial, antitumor, and anti-inflammatory properties.

  • Molecular Formula : C13H9BrN2O2S
  • Molecular Weight : 337.19 g/mol
  • CAS Number : 1193389-22-8

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes. Specifically, it has been studied for its potential as an aldose reductase inhibitor , which could have implications in the treatment of diabetic complications.

Antimicrobial Properties

The compound has demonstrated noteworthy antimicrobial activity against a range of pathogens. Studies have shown that derivatives of benzothiadiazine compounds exhibit varying degrees of activity against bacteria and fungi, suggesting that 6-Bromo-3-phenyl derivatives may share similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship studies. Notably, it has shown selective cytotoxicity against cancer cell lines such as prostate cancer and triple-negative breast cancer (TNBC) models. The mechanism involves the inhibition of mitochondrial respiratory complex II (CII), which is crucial for cellular energy metabolism .

Inhibitory Effects on Cancer Cells

A study investigated the effects of various benzothiadiazine derivatives on cancer cell viability. The results indicated that 6-Bromo-3-phenyl derivatives exhibited a significant reduction in cell viability in TNBC cells with a selectivity index favoring malignant over non-malignant cells .

CompoundIC50 (μM)Cell Line
6-Bromo-3-phenyl derivative12.5MDA-MB-468 (TNBC)
Diazoxide (control)123622Rv1 (Prostate Cancer)

The observed cytotoxicity is attributed to the downregulation of beta-catenin-mediated Cyclin D1 transcription, which plays a critical role in cell cycle regulation and proliferation . Furthermore, the interaction with cysteine residues near the SH2 domain suggests that the compound may interfere with protein-protein interactions crucial for cancer cell survival .

Properties

IUPAC Name

6-bromo-3-phenyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-10-6-7-12-11(8-10)15-13(16-19(12,17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPCCDGUSSQXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione
Reactant of Route 2
6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione
Reactant of Route 3
6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione
Reactant of Route 4
6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione
Reactant of Route 5
6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione
Reactant of Route 6
6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.